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Compound of Interest

Compound Name: 3,4-Dioxopentanal

Cat. No.: B13531466

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature pertaining specifically to 3,4-dioxopentanal is limited. This
guide provides a comprehensive overview of its known identifiers and computed properties,
supplemented with established experimental protocols and theoretical considerations for
analogous aliphatic dicarbonyl compounds. This information is intended to serve as a
foundational resource for researchers.

Introduction

3,4-Dioxopentanal is a small organic molecule featuring two adjacent carbonyl groups (a 1,2-
dicarbonyl) and a terminal aldehyde. This arrangement of functional groups suggests a high
degree of reactivity and potential for participation in a variety of chemical transformations. Such
compounds are of interest to researchers in fields ranging from synthetic organic chemistry to
toxicology and drug development due to their electrophilic nature and ability to interact with
biological nucleophiles. This guide summarizes the available chemical data for 3,4-
dioxopentanal and provides generalized experimental approaches for its study.

Chemical Identifiers and Properties

While experimental data is scarce, a significant amount of information has been
computationally generated and is available through public databases. These identifiers are
crucial for database searches and regulatory purposes.
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Table 1: Chemical Identifiers for 3,4-Dioxopentanal

Identifier Type Value

CAS Number 88499-41-6[1]
PubChem CID 45085070[1]

IUPAC Name 3,4-dioxopentanal[1]

Molecular Formula

C5H603[1]

SMILES CC(=0)C(=0)CC=0[1]
e INChI=1S/C5H603/c1-4(7)5(8)2-3-
n
6/h3H,2H2,1H3[1]
InChiKey QGGCMCHYJIPQCE-UHFFFAOYSA-N[1]

Table 2: Computed Physicochemical Properties of 3,4-Dioxopentanal

Property Value Source
Molecular Weight 114.10 g/mol PubChem[1]
Exact Mass 114.031694049 Da PubChem[1]
XLogP3 -0.8 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 3 PubChem([1]
Rotatable Bond Count 3 PubChem[1]
Topological Polar Surface Area  51.2 A2 PubChem[1]

Experimental Protocols

Due to the absence of specific published experimental methods for 3,4-dioxopentanal, this

section provides generalized protocols that are widely applicable to the synthesis, purification,
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and characterization of small, polar, and potentially reactive aliphatic dicarbonyl compounds.

3.1. General Synthetic Approach

A plausible synthetic route to 3,4-dioxopentanal could involve the oxidation of a suitable
precursor. The following diagram illustrates a conceptual synthetic workflow.
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Conceptual Synthetic Workflow for 3,4-Dioxopentanal
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Caption: Conceptual workflow for the synthesis and analysis of 3,4-dioxopentanal.
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3.2. Purification of Aliphatic Dicarbonyls

Small aliphatic dicarbonyls are often polar and may be thermally sensitive. Purification can be
challenging due to their reactivity.

o Column Chromatography: Silica gel chromatography is a standard method. A solvent system
of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically employed.
Due to the polarity of dicarbonyls, they may require more polar solvent systems for elution.

« Distillation: Vacuum distillation can be effective for purifying liquid dicarbonyls, provided they
are thermally stable. The reduced pressure lowers the boiling point, minimizing degradation.

» Crystallization: If the compound is a solid at room temperature, recrystallization from an
appropriate solvent system can be a highly effective purification method.

3.3. Spectroscopic Characterization

The structure of 3,4-dioxopentanal would be confirmed using a combination of spectroscopic
techniques. The expected spectral features are outlined below.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: Protons adjacent to the carbonyl groups will be deshielded and appear downfield.
The aldehydic proton would be expected to appear as a triplet around 9-10 ppm. The
methylene protons would likely be a doublet of triplets adjacent to the aldehyde and a quartet
next to the ketone. The methyl protons would appear as a singlet further upfield.

e 13C NMR: The three carbonyl carbons (two ketone, one aldehyde) would exhibit
characteristic chemical shifts in the range of 180-210 ppm. The aliphatic carbons would
appear at higher field strengths.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum would be dominated by strong C=0 stretching absorptions.

o Aldehyde C=0 stretch: A strong, sharp peak is expected around 1720-1740 cm~1,
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o Ketone C=0 stretches: Two distinct peaks for the adjacent ketones are anticipated in the
region of 1700-1720 cm™1.

e C-H stretches: Aldehydic C-H stretching often shows two weak bands around 2720 and 2820
cm~1, Aliphatic C-H stretches will be present below 3000 cm~1.

3.3.3. Mass Spectrometry (MS)

o Electron lonization (EI-MS): The molecular ion peak (M*) at m/z 114 would be expected,
although it may be weak due to facile fragmentation. Common fragmentation patterns for
dicarbonyls include alpha-cleavage.

o High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental
composition of the molecular ion, matching the calculated exact mass of 114.0317 g/mol .[1]

Reactivity and Potential Biological Significance

The reactivity of 1,2-dicarbonyl compounds is a key area of interest for researchers.
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General Reactivity of 1,2-Dicarbonyl Compounds
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Caption: General reactivity pathways for 1,2-dicarbonyl compounds like 3,4-dioxopentanal.

Aliphatic dicarbonyls are known to be reactive towards biological nucleophiles such as the side
chains of lysine and arginine residues in proteins, which can lead to the formation of advanced
glycation end-products (AGEs). While no specific biological studies on 3,4-dioxopentanal have
been found, its structure suggests it could be a substrate for detoxifying enzymes such as
those in the glyoxalase system, or it could potentially exert cytotoxic effects through covalent
modification of cellular macromolecules. Further research is warranted to explore the biological
role and toxicological profile of this compound.

Conclusion

3,4-Dioxopentanal represents a molecule of interest for which fundamental experimental data
is currently lacking in the public domain. This guide provides a summary of its known identifiers
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and computed properties, and outlines a roadmap for its synthesis, purification, and
characterization based on established principles of organic chemistry for analogous
compounds. It is hoped that this technical overview will stimulate further research into the
chemistry and biology of this and other small, reactive dicarbonyls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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